molecular formula C21H21N3O2S B2928734 2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536707-79-6

2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2928734
CAS No.: 536707-79-6
M. Wt: 379.48
InChI Key: GTJZGKQPQLHPJN-UHFFFAOYSA-N
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Description

2-(sec-Butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound featuring a pyrimidoindole core fused with a substituted phenyl group and a sulfur-containing sec-butylthio side chain. The pyrimido[5,4-b]indole scaffold is notable for its planar aromatic structure, enabling π-π stacking interactions in biological systems . Though direct synthetic or biological data for this specific compound are absent in the provided evidence, its structural analogs have been extensively studied for applications in medicinal chemistry, particularly as Toll-like Receptor 4 (TLR4) ligands and enzyme inhibitors .

Properties

IUPAC Name

2-butan-2-ylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-4-13(2)27-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)14-9-11-15(26-3)12-10-14/h5-13,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJZGKQPQLHPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis via Multi-Step Reaction: The preparation of 2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves a multi-step synthetic route. Initial steps may include the formation of an indole derivative followed by the introduction of the methoxyphenyl group. The sec-butylthio group is then introduced through thiolation reactions. Key reagents often include alkyl halides, thiolating agents, and various catalysts.

Industrial Production Methods:

  • Scalable Synthesis: Industrial production methods for this compound focus on optimizing yield and purity. Continuous flow synthesis techniques can be employed to achieve large-scale production, ensuring efficient reaction conditions and minimal waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound undergoes oxidation reactions, particularly at the sulfur atom of the sec-butylthio group, forming sulfoxides or sulfones.

  • Reduction: Reduction reactions can occur at the nitrogen-containing pyrimidoindole core, potentially leading to dihydropyrimidoindole derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: Halogenating agents, alkylating agents.

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Dihydropyrimidoindole derivatives.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

  • Catalysis: Utilized as a ligand in metal-catalyzed reactions.

  • Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology:

  • Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.

  • Drug Development: Investigated for pharmacological properties in various preclinical studies.

Medicine:

  • Therapeutic Potential: Explored for potential anticancer, anti-inflammatory, and antimicrobial activities.

Industry:

  • Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

  • Molecular Targets and Pathways: This compound can interact with various biological targets, including enzymes and receptors. The sec-butylthio and methoxyphenyl groups contribute to binding affinity and specificity.

  • Pathways Involved: Inhibition or modulation of enzyme activity, disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one with analogs from the provided evidence, focusing on substituents, physicochemical properties, and biological activities:

Compound Name & Source R1 (Position 2) R2 (Position 3) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Key Findings
Target Compound sec-Butylthio 4-Methoxyphenyl ~448.5 (inferred) ~4.2 1 5 5 N/A (Data not reported)
47c () Dodecylthio Phenyl ~548.7 ~7.1 1 4 14 Potent TLR4 agonist; long alkyl chains enhance membrane anchoring but reduce aqueous solubility.
47d () Cyanomethylthio Phenyl ~422.5 ~3.5 1 5 6 Moderate TLR4 activity; polar cyanomethyl group improves solubility.
2-Oxo-2-(piperidin-1-yl)ethylthio 4-Methoxyphenyl 448.5 4.2 1 5 5 High topological polar surface area (103 Ų) suggests limited blood-brain barrier penetration.
Chloro-fluorobenzyl 3,4-Dimethoxyphenethyl 509.9 5.8 0 5 8 Halogen substituents increase lipophilicity; potential for enhanced receptor binding via halogen bonds.
2-(2,3-Dihydroindol-1-yl)-2-oxoethylthio 3,5-Dimethylphenyl ~462.6 4.5 1 5 6 Bulky dihydroindole group may sterically hinder target interactions.

Key Trends and Insights:

Substituent Effects on Lipophilicity: Long alkyl chains (e.g., dodecylthio in 47c) significantly increase XLogP3 (>7), favoring membrane permeability but limiting solubility . Electron-withdrawing groups (e.g., cyanomethyl in 47d) reduce logP (~3.5), enhancing aqueous solubility . Halogens (e.g., Cl/F in ) elevate logP (~5.8) and may enable halogen bonding in target interactions .

Hydrogen Bonding and Solubility :

  • Compounds with methoxy groups (e.g., 4-methoxyphenyl in the target) exhibit moderate hydrogen bond acceptor counts (~5), balancing solubility and permeability .
  • Polar side chains (e.g., piperidinyl in ) increase topological polar surface area, reducing CNS penetration .

Biological Activity: TLR4 ligands () show substituent-dependent activity: bulky groups (dodecyl) enhance potency, while polar groups (cyanomethyl) improve selectivity . Structural analogs with halogens () or fused aromatic systems () are under investigation for kinase inhibition .

Biological Activity

The compound 2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimido[5,4-b]indole class, which has garnered attention for its potential biological activities, particularly in oncology and immunology. This article explores its biological activity, including its interactions with biological targets, structural features, and potential therapeutic applications.

Structural Features

This compound features a complex structure characterized by:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms.
  • Indole Moiety : A fused bicyclic structure that contributes to the compound's unique properties.
  • sec-Butylthio Group : Enhances nucleophilicity and may influence biological interactions.
  • Para-Methoxy Phenyl Substituent : Potentially modulates the compound's pharmacological profile.

The molecular formula is C17H20N2O2SC_{17}H_{20}N_2O_2S with a molecular weight of 320.42 g/mol.

Interaction with Toll-Like Receptor 4 (TLR4)

Research indicates that compounds in the pyrimido[5,4-b]indole class can act as agonists for TLR4, a crucial component of the immune system that initiates inflammatory responses upon recognizing pathogen-associated molecules. Although specific activity data for This compound is limited, it is suggested that its structural features may enhance TLR4 agonism .

Cytotoxicity and Anticancer Potential

While direct studies on this specific compound are sparse, related compounds have shown promising anticancer properties. For example, other pyrimidoindoles have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Further investigations are necessary to elucidate the specific mechanisms by which This compound may exert similar effects.

Kinase Inhibition

In studies involving related pyrimido compounds, kinase inhibition has been a significant area of focus. Compounds structurally similar to This compound have shown varying degrees of inhibitory activity against critical kinases involved in cellular regulation processes . Understanding these interactions could provide insights into the therapeutic potential of this compound.

Comparison with Similar Compounds

To better understand the unique properties of This compound , a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-(methylthio)-3-(phenyl)-3H-pyrimido[5,4-b]indoleMethylthio groupModerate TLR4 activityLess steric hindrance
3-(pyridin-2-yl)-pyrimido[5,4-b]indolePyridine substitutionAnticancer propertiesDifferent ring system
2-(ethylthio)-3-(methoxyphenyl)-pyrimido[5,4-b]indoleEthylthio groupImmune modulationEthyl vs sec-butyl group

The presence of the sec-butylthio group and para-methoxy phenyl substituent distinguishes this compound from others in its class and may enhance its biological efficacy.

Case Studies and Research Findings

While specific case studies on This compound are not extensively documented in current literature, the following findings from related research provide context:

  • TLR4 Agonism : The structure-function relationship in pyrimidoindoles suggests that modifications can lead to enhanced TLR4 activity, indicating potential pathways for drug development .
  • Cytotoxic Effects : Related compounds have been shown to induce apoptosis in cancer cells through various signaling pathways. Future studies should explore whether similar mechanisms apply to this compound .
  • Kinase Activity : Investigations into kinase inhibition highlight the importance of structural variations in determining biological activity. This knowledge can guide future synthetic efforts to optimize the compound's efficacy against specific targets .

Q & A

Q. What advanced techniques characterize crystallinity and polymorphism?

  • Methodology :
  • PXRD : Compare experimental diffractograms with simulated patterns (Mercury software).
  • DSC/TGA : Identify melting points and thermal degradation profiles (e.g., Tm ~250–300°C for similar pyrimidoindoles) .

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